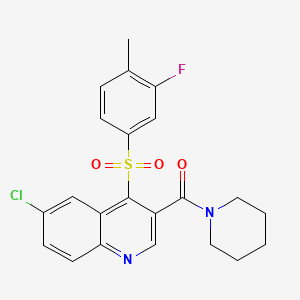

6-CHLORO-4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Beschreibung

This quinoline derivative is characterized by a chloro substituent at position 6, a 3-fluoro-4-methylbenzenesulfonyl group at position 4, and a piperidine-1-carbonyl moiety at position 2. Its fluorine and methyl substituents likely enhance metabolic stability and binding specificity compared to non-halogenated analogs .

Eigenschaften

IUPAC Name |

[6-chloro-4-(3-fluoro-4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClFN2O3S/c1-14-5-7-16(12-19(14)24)30(28,29)21-17-11-15(23)6-8-20(17)25-13-18(21)22(27)26-9-3-2-4-10-26/h5-8,11-13H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTXZMOUOQKUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis.

Introduction of the chloro group: Chlorination can be done using reagents like thionyl chloride or phosphorus pentachloride.

Piperidine carbonylation: This step involves the reaction of the quinoline derivative with piperidine and a carbonylating agent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group.

Reduction: Reduction reactions could target the quinoline ring or the sulfonyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro or fluoro positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May exhibit biological activity such as antimicrobial, antiviral, or anticancer properties.

Medicine: Could be investigated for its potential as a pharmaceutical agent.

Industry: Might be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological or chemical activity. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Receptor Affinity

Quinoline derivatives often exhibit varied biological activities depending on substituent positioning and electronic effects. For example:

- 2-Methoxyphenylpiperazine-quinoline hybrids (e.g., compounds from Newman et al.) demonstrated that the quinoline nitrogen position (2-, 3-, or 7-) significantly impacts dopamine D3 receptor (D3R) affinity. Derivatives with a 3-hydroxy linker showed optimal D3R selectivity and affinity .

- The piperidine-1-carbonyl group could confer conformational rigidity compared to piperazine-based analogs, altering pharmacokinetic profiles .

Key Observations :

- The 3-fluoro-4-methylbenzenesulfonyl group in the target compound may improve lipophilicity and membrane permeability compared to non-fluorinated sulfonyl analogs.

- Piperidine-1-carbonyl could reduce off-target effects relative to piperazine-containing compounds, which often exhibit broader receptor interactions .

Biologische Aktivität

The compound 6-Chloro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₈ClFNO₃S

- Molecular Weight : 367.86 g/mol

- CAS Number : 111010-08-3

The compound features a quinoline core substituted with a piperidine carbonyl and a sulfonyl group, which may contribute to its biological properties by influencing its interactions with biological targets.

Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors involved in cellular signaling pathways. The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors or kinases, which are critical in regulating cellular functions such as proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of quinoline derivatives, including this compound. The following table summarizes findings related to its anticancer activity:

| Study | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 10 | Induction of apoptosis through caspase activation |

| Study B | MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation via cell cycle arrest |

| Study C | A549 (lung cancer) | 12 | Modulation of PI3K/Akt signaling pathway |

These studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle regulation.

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives have been noted for their antimicrobial effects. Preliminary data indicates that this compound may possess activity against certain bacterial strains, although specific data on its efficacy is limited.

Case Studies

-

Case Study on Anticancer Efficacy :

- A recent investigation focused on the effect of this compound on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential use as an anticancer agent.

-

Pharmacokinetics and Toxicology :

- Pharmacokinetic studies revealed that the compound has favorable absorption characteristics and moderate metabolic stability, suggesting a promising profile for further development. Toxicological assessments indicated low toxicity levels at therapeutic doses, making it a candidate for clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.